molecular formula C13H17NO2 B8107282 (E)-Tert-butyl3-(2-methylpyridin-3-YL)acrylate

(E)-Tert-butyl3-(2-methylpyridin-3-YL)acrylate

Cat. No.: B8107282
M. Wt: 219.28 g/mol
InChI Key: QHMSUAQCFGYXHQ-BQYQJAHWSA-N
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Description

(E)-Tert-butyl3-(2-methylpyridin-3-YL)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of a tert-butyl group, a pyridine ring substituted with a methyl group, and an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Tert-butyl3-(2-methylpyridin-3-YL)acrylate typically involves the reaction of tert-butyl acrylate with 2-methyl-3-pyridinecarboxaldehyde under basic conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the solvent used can be tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired acrylate compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(E)-Tert-butyl3-(2-methylpyridin-3-YL)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the acrylate moiety to an alcohol or alkane.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(E)-Tert-butyl3-(2-methylpyridin-3-YL)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-Tert-butyl3-(2-methylpyridin-3-YL)acrylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The acrylate moiety can participate in Michael addition reactions, which are important in biological systems. The pyridine ring can interact with various biomolecules through π-π stacking and hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl acrylate: Lacks the pyridine ring, making it less versatile in biological applications.

    2-Methyl-3-pyridinecarboxaldehyde: Lacks the acrylate moiety, limiting its reactivity in polymerization reactions.

    Ethyl 3-(2-methylpyridin-3-YL)acrylate: Similar structure but with an ethyl group instead of a tert-butyl group, affecting its steric properties and reactivity.

Uniqueness

(E)-Tert-butyl3-(2-methylpyridin-3-YL)acrylate is unique due to the combination of the tert-butyl group, which provides steric hindrance and stability, and the pyridine ring, which offers versatility in chemical reactions and biological interactions. This combination makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl (E)-3-(2-methylpyridin-3-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10-11(6-5-9-14-10)7-8-12(15)16-13(2,3)4/h5-9H,1-4H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMSUAQCFGYXHQ-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C=CC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=N1)/C=C/C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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